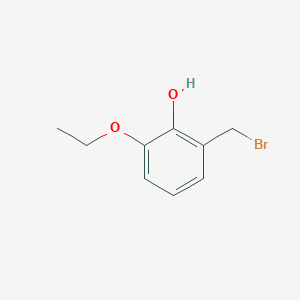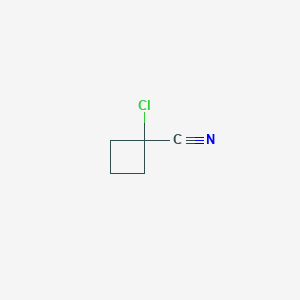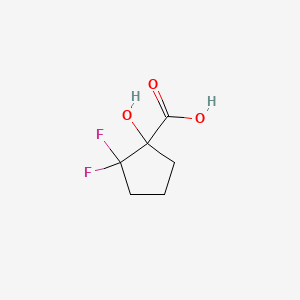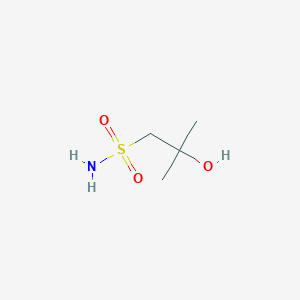![molecular formula C10H16N2O B13573878 2-Cyclobutanecarbonyl-2,6-diazaspiro[3.3]heptane](/img/structure/B13573878.png)
2-Cyclobutanecarbonyl-2,6-diazaspiro[3.3]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclobutanecarbonyl-2,6-diazaspiro[33]heptane is a compound that belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutanecarbonyl-2,6-diazaspiro[3.3]heptane can be achieved through various synthetic routes. One common method involves the [2+2] cycloaddition reaction between dichloroketene and olefins, resulting in the formation of the spiro compound. This multi-step synthesis often requires purification through chromatography due to low turnovers and moderate yields .
Another synthetic route involves cyclization through double substitution reactions between di-electrophiles and di-nucleophiles, which offers higher turnover and yields. This method often eliminates the need for chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the scalable synthesis of related spiro compounds suggests that similar approaches could be adapted for large-scale production. The use of flow technology and continuous processing could enhance the efficiency and yield of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclobutanecarbonyl-2,6-diazaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert carbonyl groups to alcohols or amines.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like N-bromosuccinimide. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Cyclobutanecarbonyl-2,6-diazaspiro[3.3]heptane has several scientific research applications:
Biology: Its unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Industry: It can be used in the development of new materials and as a precursor for various chemical processes.
Wirkmechanismus
The mechanism of action of 2-Cyclobutanecarbonyl-2,6-diazaspiro[3.3]heptane involves its interaction with molecular targets and pathways. Its spiro structure allows it to fit into specific binding sites, enhancing its selectivity and potency. For example, it can act as a surrogate for piperazine, which is known to interact with various receptors and enzymes .
Vergleich Mit ähnlichen Verbindungen
2-Cyclobutanecarbonyl-2,6-diazaspiro[3.3]heptane can be compared with other similar compounds, such as:
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate: This compound has a similar spiro structure but with different functional groups, affecting its reactivity and applications.
1-Oxa-2,6-diazaspiro[3.3]heptane: This compound is a potential bioisostere for piperazine, with applications in drug design and medicinal chemistry.
The uniqueness of this compound lies in its specific functional groups and spiro structure, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H16N2O |
|---|---|
Molekulargewicht |
180.25 g/mol |
IUPAC-Name |
cyclobutyl(2,6-diazaspiro[3.3]heptan-2-yl)methanone |
InChI |
InChI=1S/C10H16N2O/c13-9(8-2-1-3-8)12-6-10(7-12)4-11-5-10/h8,11H,1-7H2 |
InChI-Schlüssel |
WSQXRLLCDZYEQT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)C(=O)N2CC3(C2)CNC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Bromo-5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B13573802.png)
![N-[4-methoxy-3-(piperazin-1-yl)phenyl]-3-methyl-4-(pyridin-4-yl)benzamide hydrochloride](/img/structure/B13573806.png)



![Tert-butyl4-oxo-2-thia-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13573854.png)


![2-[(Tert-butoxy)carbonyl]-5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylicacid](/img/structure/B13573857.png)
![(1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-aminedihydrochloride](/img/structure/B13573861.png)



